molecular formula C11H5Br3O3 B174578 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one CAS No. 106578-20-5

6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one

Cat. No. B174578
M. Wt: 424.87 g/mol
InChI Key: PHUHDLMUHWASPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is a potent inhibitor of the enzyme, protein kinase CK2, which makes it a potential therapeutic target for various diseases.

Mechanism Of Action

The mechanism of action of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves its binding to the ATP-binding site of protein kinase CK2. This binding inhibits the activity of the enzyme, which leads to a decrease in the phosphorylation of its downstream targets. This, in turn, affects various cellular processes, such as cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, such as breast, prostate, and colon cancer. It has also been shown to have antiviral effects against hepatitis C virus and dengue virus. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one. One direction is to study its potential therapeutic applications in various diseases, such as cancer, viral infections, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of protein kinase CK2 based on the structure of this compound. Additionally, the use of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in combination with other therapeutic agents could be explored to enhance its efficacy.
Conclusion:
In conclusion, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that has potential therapeutic applications in various diseases. Its potent inhibitory activity against protein kinase CK2 makes it a useful tool for studying the role of this enzyme in various cellular processes. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective inhibitors of protein kinase CK2.

Synthesis Methods

The synthesis of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves the reaction of 3-acetylchromone with bromine in acetic acid to form 6,8-dibromo-3-acetylchromone. This intermediate is then reacted with bromoacetyl bromide in the presence of potassium carbonate to form the final product, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one.

Scientific Research Applications

6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme has been shown to have anticancer, antiviral, and anti-inflammatory effects.

properties

CAS RN

106578-20-5

Product Name

6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one

Molecular Formula

C11H5Br3O3

Molecular Weight

424.87 g/mol

IUPAC Name

6,8-dibromo-3-(2-bromoacetyl)chromen-2-one

InChI

InChI=1S/C11H5Br3O3/c12-4-9(15)7-2-5-1-6(13)3-8(14)10(5)17-11(7)16/h1-3H,4H2

InChI Key

PHUHDLMUHWASPM-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr

Origin of Product

United States

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